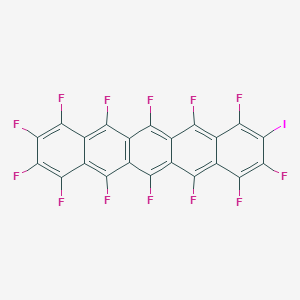
1,2,3,4,5,6,7,8,9,11,12,13,14-Tridecafluoro-10-iodopentacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6,7,8,9,11,12,13,14-Tridecafluoro-10-iodopentacene is a fluorinated derivative of pentacene, a polycyclic aromatic hydrocarbon. This compound is notable for its unique structure, which includes multiple fluorine atoms and an iodine atom, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8,9,11,12,13,14-Tridecafluoro-10-iodopentacene typically involves the fluorination of pentacene followed by iodination. The fluorination process can be achieved using reagents such as elemental fluorine or fluorinating agents like xenon difluoride under controlled conditions. The iodination step involves the use of iodine or iodine monochloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and iodination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6,7,8,9,11,12,13,14-Tridecafluoro-10-iodopentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of partially or fully reduced fluorinated pentacene derivatives.
Substitution: Formation of various substituted fluorinated pentacene compounds.
Scientific Research Applications
1,2,3,4,5,6,7,8,9,11,12,13,14-Tridecafluoro-10-iodopentacene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other fluorinated aromatic compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and electronic devices.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8,9,11,12,13,14-Tridecafluoro-10-iodopentacene involves its interaction with various molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, while the iodine atom can participate in halogen bonding and other interactions. These properties make the compound effective in various applications, including as a catalyst or in molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
Pentacene: The parent compound, lacking fluorine and iodine substitutions.
Fluorinated Pentacenes: Compounds with varying degrees of fluorination but without iodine.
Iodinated Pentacenes: Compounds with iodine substitution but without fluorination.
Uniqueness
1,2,3,4,5,6,7,8,9,11,12,13,14-Tridecafluoro-10-iodopentacene is unique due to its high degree of fluorination combined with iodine substitution. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
919293-78-0 |
|---|---|
Molecular Formula |
C22F13I |
Molecular Weight |
638.1 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8,9,11,12,13,14-tridecafluoro-10-iodopentacene |
InChI |
InChI=1S/C22F13I/c23-9-1-2(12(26)6-5(11(1)25)15(29)19(33)20(34)16(6)30)10(24)4-3(9)13(27)7-8(14(4)28)18(32)22(36)21(35)17(7)31 |
InChI Key |
XNQXAFCDXUZHIG-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C3C(=C1F)C(=C4C(=C3F)C(=C(C(=C4F)F)I)F)F)F)C(=C5C(=C2F)C(=C(C(=C5F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















